
1,1'-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) is an organic compound with the molecular formula C14H14O2. This compound features a unique structure where two cyclohexa-2,5-dien-1-ol units are connected via an ethyne (acetylene) linkage. The presence of the ethyne linkage and the hydroxyl groups on the cyclohexadiene rings contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction between a suitable diene and an alkyne to form the cyclohexadiene ring structure.
Coupling Reactions: The final step involves coupling the two cyclohexadiene units via an ethyne linkage, which can be achieved using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.
Análisis De Reacciones Químicas
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) involves its interaction with molecular targets through its hydroxyl groups and ethyne linkage. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the hydroxyl groups and the ethyne linkage .
Comparación Con Compuestos Similares
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) can be compared with similar compounds such as:
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: This compound has a similar structure but lacks the hydroxyl groups and ethyne linkage, resulting in different chemical properties and reactivity.
Cyclohexa-2,4-dienylethene: This compound features a similar cyclohexadiene structure but with different substitution patterns, leading to variations in its chemical behavior.
Propiedades
Número CAS |
63176-18-1 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-[2-(1-hydroxycyclohexa-2,5-dien-1-yl)ethynyl]cyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C14H14O2/c15-13(7-3-1-4-8-13)11-12-14(16)9-5-2-6-10-14/h3-10,15-16H,1-2H2 |
Clave InChI |
RRQRDQOQJCLWAK-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(C=C1)(C#CC2(C=CCC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


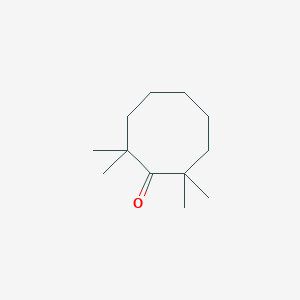
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
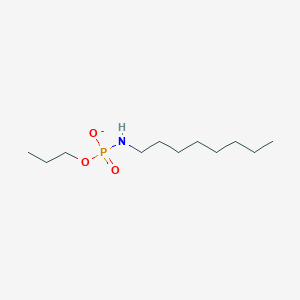
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
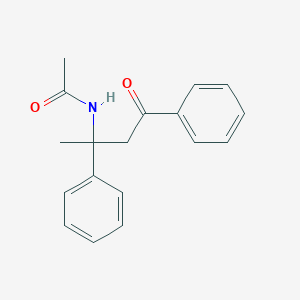
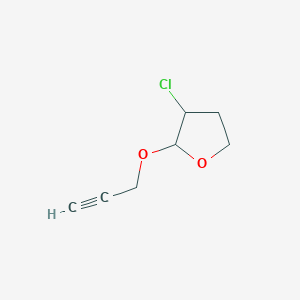
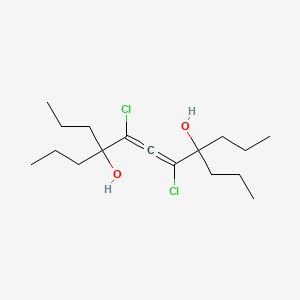
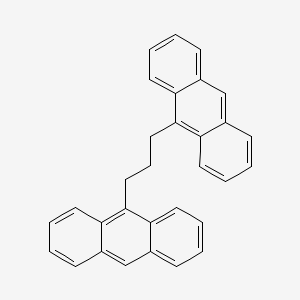
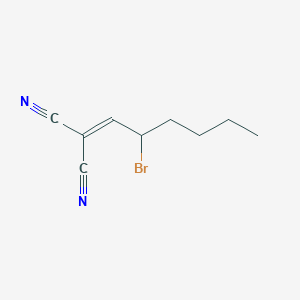

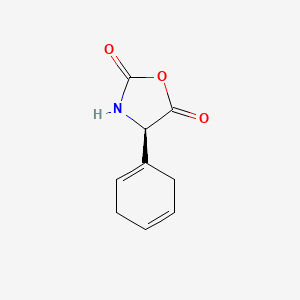

![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
